Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate
Description
Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate is a benzimidazole derivative characterized by a hydroxyl group at the 2-position of the benzimidazole core and an acetoxy methyl ester substituent at the 5-position.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetate |
InChI |
InChI=1S/C10H10N2O3/c1-15-9(13)5-6-2-3-7-8(4-6)12-10(14)11-7/h2-4H,5H2,1H3,(H2,11,12,14) |
InChI Key |
CMEHJWOKSWDYCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
- Oxidation can yield 2-(2-oxo-1H-benzo[d]imidazol-5-yl)acetate.
- Reduction can produce 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)ethanol.
- Hydrolysis results in 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetic acid .
Scientific Research Applications
Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with DNA and proteins, influencing cellular processes and potentially leading to anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Benzimidazole derivatives vary significantly based on substituent patterns, which influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Solubility : The methyl ester group in the target compound enhances lipophilicity compared to polar derivatives like 4a (nitrile substituent) or CTL (piperazinyl carbonyl) .
- Thermal Stability : Higher melting points correlate with rigid substituents (e.g., 8a’s propargyloxy group vs. the target compound’s flexible acetoxy chain) .
2.2.1. Anticancer Activity
- Fluorinated Derivatives : Compounds with para-fluorine substituents (e.g., 9b in ) exhibit enhanced anticoagulant activity due to improved target binding .
2.2.2. Enzyme Inhibition
- Nicotinate Phosphoribosyltransferase (NAPRT) Inhibitors : Substituted benzimidazoles (e.g., compounds 22–26 in ) show NAPRT inhibition, with methyl and acetamide groups enhancing enzyme binding . The target compound’s hydroxyl and ester groups may similarly modulate enzyme interactions.
Biological Activity
Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate, a compound with the molecular formula and a molecular weight of 206.20 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The presence of a hydroxy group and a methyl ester functional group enhances its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 1805694-93-2 |
Antimicrobial Activity
Research indicates that compounds containing benzo[d]imidazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of benzo[d]imidazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound may exhibit similar properties due to its structural characteristics.
Antiviral Properties
Benzo[d]imidazole derivatives have also been investigated for antiviral activities. For instance, compounds with similar structures have shown efficacy against viruses such as influenza and herpes simplex virus (HSV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial replication or metabolic pathways.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Immune Modulation : Some benzo[d]imidazole derivatives can modulate immune responses, enhancing host defense mechanisms.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzo[d]imidazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2: Antiviral Screening
In another research effort, the antiviral potential of related compounds was assessed against HSV. The results demonstrated that derivatives with similar structural features effectively reduced viral titers by up to 70% at concentrations as low as 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
